3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Description

Chemical Identity and Nomenclature

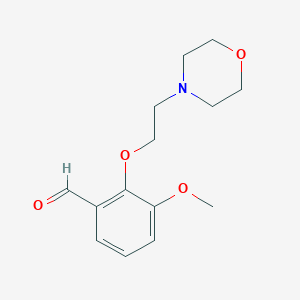

The compound is formally named 3-methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde under IUPAC guidelines. Its structure comprises:

- A benzaldehyde core substituted with a methoxy group (-OCH₃) at position 3.

- A morpholine-containing ethoxy side chain (-OCH₂CH₂N-C₄H₈O) at position 2.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 883546-13-2 | |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.3 g/mol | |

| SMILES Notation | COC₁=CC=CC(=C₁OCCN₂CCOCC₂)C=O |

Synonyms :

Historical Context and Development

The compound first appeared in scientific literature in 2004 as part of drug development efforts targeting neurological disorders . Key milestones include:

- Initial Synthesis (2004) : Early routes involved nucleophilic substitution between 3-methoxy-2-hydroxybenzaldehyde and 2-chloroethylmorpholine under basic conditions .

- Pharmaceutical Applications (2010s) : Its role as an intermediate in adenosine A2B receptor antagonists (e.g., EP 2,027,132 B1) expanded its synthetic relevance .

- Catalytic Studies (2020s) : Investigations into morpholine’s electron-donating effects on benzaldehyde reactivity informed its use in asymmetric organocatalysis .

Notable synthetic improvements include solvent-free protocols (e.g., using K₂CO₃ in THF) to achieve >95% purity .

Significance in Organic Chemistry Research

This compound bridges multiple research domains:

1. As a Synthetic Intermediate :

- Serves in the preparation of kinase inhibitors and allosteric hemoglobin modulators .

- Enables functionalization at the benzaldehyde carbonyl group for Schiff base formation .

2. Structural Features Driving Reactivity :

- The morpholine-ethoxy side chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- The methoxy group directs electrophilic substitution to the para position relative to the aldehyde .

3. Organocatalytic Applications :

Position in Benzaldehyde Derivative Classification

The compound belongs to the alkoxy-morpholinobenzaldehyde subclass, distinguished by:

Structural uniqueness : The simultaneous presence of methoxy and morpholine-ethoxy groups creates a sterically hindered environment that influences:

- Conformational flexibility of the ethoxy chain .

- Hydrogen-bonding capacity with biological targets .

Properties

IUPAC Name |

3-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-16)14(13)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOLOKZLMZZKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCN2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424712 | |

| Record name | 3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-13-2 | |

| Record name | 3-Methoxy-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-(morpholin-4-yl)ethanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.

Procedure: The 3-methoxybenzaldehyde is reacted with 2-(morpholin-4-yl)ethanol in the presence of a base to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)benzoic acid.

Reduction: 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)benzyl alcohol.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to interact with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzaldehyde derivatives are widely studied for their structural diversity and applications. Below is a systematic comparison of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Key Differences and Insights

Substituent Effects on Reactivity and Solubility: The morpholinoethoxy group in the target compound provides a tertiary amine, enhancing water solubility compared to simpler alkoxy substituents (e.g., phenethoxy in 4-(benzyloxy)-3-phenethoxybenzaldehyde) . Natural derivatives like flavoglaucin contain prenyl and hydroxyl groups, which confer antioxidant and antimicrobial properties but limit synthetic utility due to complex isolation .

Biological Activity: Benzaldehyde isonicotinoyl hydrazones (e.g., thiazole-containing analogs) exhibit moderate antimicrobial activity, whereas the target compound’s morpholine group may improve pharmacokinetics but lacks direct antimicrobial data .

Synthetic Applications: The target compound’s aldehyde group and morpholine linker make it ideal for Schiff base formation or macrocycle synthesis, contrasting with dialdehydes like 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde, which are used for larger macrocycles .

Positional Isomerism :

- 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde (2-substituted) vs. the target compound (4-substituted) demonstrates how substituent position affects electronic properties and steric hindrance, influencing reactivity in coupling reactions .

Biological Activity

3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including a methoxy group, a morpholine ring, and an aldehyde functional group. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The morpholine ring enhances the compound's binding affinity to certain biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines with IC values ranging from 10 µM to 25 µM, depending on the specific type of cancer.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast cancer) | 20 | Cell cycle arrest |

| A549 (Lung cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Gram-negative bacteria |

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

- Mechanistic Studies : Another research effort focused on elucidating the mechanism by which the compound affects cellular pathways involved in cancer progression. It was found to downregulate key signaling molecules such as AKT and ERK1/2, leading to reduced cell survival and increased apoptosis .

- Pharmacological Evaluation : A comprehensive pharmacological evaluation demonstrated that the compound has a favorable safety profile with minimal toxicity observed in animal models at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting morpholine derivatives with halogenated ethoxy precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol). For example, outlines a procedure where substituted benzaldehydes are condensed with triazole derivatives in ethanol under acidic conditions (5 drops glacial acetic acid) and refluxed for 4 hours . Optimization steps include:

- Catalyst Screening : Acidic (e.g., acetic acid) vs. basic (e.g., K₂CO₃) conditions to control regioselectivity.

- Solvent Selection : Ethanol for simplicity vs. DMF for higher boiling points and solubility (as in ) .

- Reaction Monitoring : TLC or GC-MS to track intermediate formation and byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, morpholinyl-ethoxy at C2) and aromatic proton splitting.

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether/morpholine) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~307.15 g/mol).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles, dihedral angles, and intermolecular interactions. For benzaldehyde derivatives, highlights key parameters:

- Dihedral Angles : Aromatic rings may deviate from coplanarity (e.g., 78.31° in 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde) .

- Hydrogen Bonding : Weak CH-π or O–H···O interactions stabilize crystal packing (Table 1 in ) .

- SHELX Refinement : Programs like SHELXL refine structures against high-resolution data, resolving disorder or thermal motion artifacts .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in the condensation of this benzaldehyde with polyamines?

- Methodological Answer : Condensation reactions often follow [1+1] or [2+2] pathways, influenced by steric and electronic factors. For example:

- Steric Effects : The morpholinyl-ethoxy group at C2 may hinder nucleophilic attack at the aldehyde, favoring smaller amines (e.g., ethylenediamine over spermidine).

- Electronic Effects : Electron-donating groups (e.g., methoxy) activate the aldehyde for Schiff base formation, as seen in ’s dialdehyde-polyamine macrocycles .

- Kinetic vs. Thermodynamic Control : Varying temperature (e.g., 25°C vs. 80°C) shifts product distribution, detectable via time-resolved NMR.

Q. How do substituents on the benzaldehyde core influence catalytic oxidation outcomes?

- Methodological Answer : Substituents alter redox behavior and byproduct profiles. ’s study on styrene oxidation shows that electron-rich benzaldehydes (e.g., methoxy derivatives) enhance epoxidation selectivity (80% styrene oxide) over competing pathways (20% benzaldehyde) . Key factors include:

- Substituent Position : Para-methoxy groups stabilize transition states via resonance, while ortho-substituents (e.g., morpholinyl-ethoxy) may sterically hinder catalyst access.

- Data Table :

| Catalyst | Conversion (%) | Selectivity (Epoxide) | Selectivity (Aldehyde) |

|---|---|---|---|

| Ce-MOF | 99.5 | 80% | 20% |

Q. What computational strategies predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic substitution at the ethoxy group) using Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF solvation shells).

- Docking Studies : Predict binding affinities if the compound is used as a ligand (e.g., morpholine’s role in metal coordination).

Data Contradictions and Resolution

Q. How to address discrepancies in reported crystallographic data for similar benzaldehydes?

- Methodological Answer : Conflicting bond angles or packing motifs may arise from polymorphism or measurement artifacts. For example:

- Validation Tools : Check CIF files using PLATON or Mercury to detect outliers.

- Temperature Effects : Low-temperature (100 K) data reduces thermal motion noise vs. room-temperature measurements .

- Comparative Analysis : Overlay structures from and to identify substituent-driven conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.